molecular formula C18H27N3O3S B2767948 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide CAS No. 1252922-86-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

Cat. No. B2767948
CAS RN: 1252922-86-3
M. Wt: 365.49
InChI Key: SDEKJEGBXXESRM-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

  • Background: Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are critical enzymes in the folate pathway, making them targets for anticancer drug development. Compounds similar to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide have been synthesized and evaluated for their dual inhibitory activity against TS and DHFR, showing significant potential as antitumor agents due to their ability to interfere with DNA synthesis in cancer cells (Gangjee et al., 2008).

Antimicrobial Activity

  • Background: The antimicrobial activity of pyrimidinone derivatives, which are structurally related to the chemical , has been explored. These compounds have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that derivatives of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide could have significant applications in treating microbial infections (Hossan et al., 2012).

Potential in Treating Drug-Resistant HIV

  • Background: The introduction of pyrimidine bases as P2 ligands in the structure of HIV-1 protease inhibitors, which share a similar structural motif to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide, has shown to enhance activity against drug-resistant HIV-1 variants. This strategy focuses on leveraging the carbonyl and amino groups of pyrimidines to promote hydrogen bonding interactions, potentially offering a new avenue for developing treatments for drug-resistant HIV (Zhu et al., 2019).

Antitumor Potential

  • Background: The design and synthesis of compounds bearing a thieno[2,3-d]pyrimidine scaffold have highlighted the potential antitumor activities of these molecules. Studies indicate that such compounds, including those structurally related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide, can serve as potent inhibitors of tumor cell growth by targeting specific pathways involved in cancer cell proliferation (Gangjee et al., 2009).

properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKJEGBXXESRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

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